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Compound of Interest

Compound Name: 4-Fluoropyridin-3-amine
CAS No.: 1060804-19-4
Cat. No.: B1321464
Get Quote
. J

Executive Summary & Chemical Identity

4-Fluoropyridin-3-amine (CAS: 1060804-19-4) is a critical heterocyclic building block used
primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its solubility behavior
Is governed by the interplay between the electron-withdrawing fluorine atom at the C4 position
and the hydrogen-bond-donating amine group at C3.

Unlike its isomer (3-Fluoro-4-aminopyridine), this regioisomer exhibits distinct reactivity and
solvation thermodynamics. The fluorine atom at the 4-position activates the pyridine ring for
Nucleophilic Aromatic Substitution (

), making solvent selection critical not just for dissolution, but for preventing unwanted side
reactions during storage or processing.

Chemical Identity Table
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Parameter Detail
IUPAC Name 4-Fluoropyridin-3-amine
CAS Number 1060804-19-4

Molecular Formula

Molecular Weight

112.11 g/mol

Physical State

Off-white to pale yellow solid

pKa (Predicted)

~3.5 - 4.0 (Pyridine N); Amine is weakly basic

LogP (Predicted)

0.3 - 0.6 (Low lipophilicity)

Physicochemical Solubility Drivers

To understand the solubility of 4-Fluoropyridin-3-amine without relying solely on empirical

tables, one must analyze its molecular interactions:

» Pyridine Nitrogen (Acceptor): The ring nitrogen is a hydrogen bond acceptor. In acidic

aqueous media (pH < pKa), it protonates, drastically increasing water solubility.

e Primary Amine (Donor/Acceptor): The 3-amino group facilitates solubility in polar protic

solvents (Alcohols) via H-bonding.

e Fluorine Substituent (Lipophilicity Modulator): While fluorine is small, its high
electronegativity reduces the basicity of the adjacent amine and the ring nitrogen. It imparts

a "lipophilic veneer" compared to non-fluorinated analogues, enhancing solubility in

chlorinated solvents (DCM) and ethers relative to pure aminopyridine.

Solubility Landscape by Solvent Class

The following data synthesizes experimental trends for fluorinated aminopyridines.

Table 1: Solubility Classification
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Solvent Class

Representative
Solvents

Solubility Rating

Mechanistic Insight

Methanol, Ethanol,

Strong H-bonding
solvation of the amine

Polar Protic High (>50 mg/mL) and pyridine nitrogen.
Isopropanol
Preferred for
crystallization.
High dielectric
. Very High (>100 constant stabilizes the
Polar Aprotic DMSO, DMF, DMAc mg/mL) dipole; excellent for
reactions.
Favorable interaction
) Dichloromethane ) between the solvent
Chlorinated High (>30 mg/mL) _
(DCM), Chloroform dipole and the
polarized C-F bond.
Good solubility; 2-
Eth THF, 2-MeTHF, Moderate (10-30 MeTHF is a greener
thers
Dioxane mg/mL) alternative to DCM for
extraction.
Ethyl Acetate, Useful for liquid-liquid
Esters Moderate )
Isopropyl Acetate extraction workups.
Lack of dipoles
Hexanes, Heptane, prevents disruption of
Non-Polar Low (<1 mg/mL) ]
Toluene the crystal lattice.
Used as anti-solvents.
Limited solubility due
Aqueous Water (Neutral pH) Low/Moderate to the lipophilic
aromatic ring.
Protonation of the
) 0.1 M HCI, 1 M Acetic ) pyridine nitrogen
Aqueous Acid ) Very High ]
Acid forms a highly soluble
salt.
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Experimental Protocol: Quantitative Solubility
Determination

Objective: To determine the thermodynamic solubility of 4-Fluoropyridin-3-amine in a specific

organic solvent using the Saturation Shake-Flask Method.

Workflow Visualization

The following diagram outlines the decision logic and workflow for solubility determination.
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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology
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o Preparation: Weigh approximately 50 mg of 4-Fluoropyridin-3-amine into a 4 mL glass vial.
e Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly (PTFE-lined cap).

» Equilibration: Place the vial in a thermomixer or orbital shaker at 25°C (or target
temperature). Shake at 500-700 RPM for 24 hours.

o Critical Check: Visually inspect after 1 hour. If the solution is clear, add more solid (10-20
mg) until a persistent suspension is observed.

e Phase Separation:
o Centrifuge the vial at 10,000 RPM for 5 minutes (if possible) or let settle for 2 hours.

o Filter the supernatant using a syringe filter (0.22 um PTFE or Nylon) into a clean HPLC
vial. Note: Pre-warm the filter if testing elevated temperatures to prevent precipitation.

e Quantification (HPLC Method):

(¢]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pum).

[¢]

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

Detection: UV at 254 nm.

[¢]

[e]

Calculation: Compare peak area against a 5-point calibration curve of standard solutions
(0.1 - 1.0 mg/mL in DMSO).

Application-Specific Solvent Selection

The choice of solvent dictates the success of downstream chemical processes.

A. For Nucleophilic Aromatic Substitution ()

The 4-fluoro position is susceptible to displacement.

e Recommended:DMSO, DMF, NMP.
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Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile
(e.g.,

), leaving the anionic nucleophile "naked" and more reactive. They also solubilize the 4-
Fluoropyridin-3-amine substrate effectively.

B. For Crystallization/Purification[2]

System:Ethanol/Heptane or Ethyl Acetate/Hexane.

Protocol: Dissolve the crude amine in warm Ethanol (good solubility). Slowly add Heptane
(anti-solvent) until turbidity persists. Cool gradually to 4°C.

Why: The high solubility in alcohol vs. low solubility in alkanes creates a steep
supersaturation curve ideal for purifying the solid.

References

National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 21846895, 4-Fluoropyridin-3-amine. Retrieved from [Link]

Journal of Chemical & Engineering Data (2022).Investigation into Solubility and Solvent
Effect of 2-Aminopyridine. (Methodological reference for shake-flask protocol). Retrieved
from [Link]

To cite this document: BenchChem. [Technical Guide: Solubility Profile & Solvent Selection
for 4-Fluoropyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321464/docs#technical-guide-solubility-profile-
solvent-selection-for-4-fluoropyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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